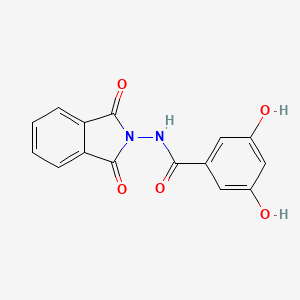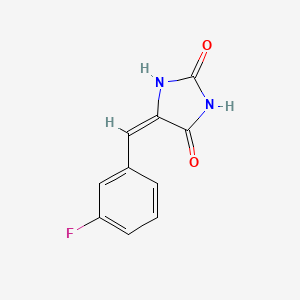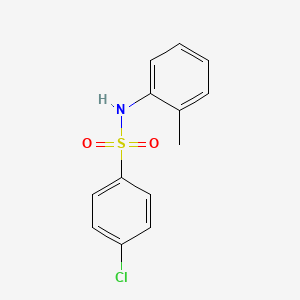![molecular formula C14H19NO3 B5507538 4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)
4-[(2-ethylphenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “4-[(2-ethylphenoxy)acetyl]morpholine” often involves multi-step processes, starting from basic precursors to the final compound. For instance, the synthesis of Ethyl 4-(4-Nitrophenoxy) picolinate, a related compound, was achieved through a three-step process from 2-picolinic acid, highlighting the complexity and the efficiency of synthesis routes for such molecules (Xiong et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in the morpholine family, including “this compound,” can be characterized by various spectroscopic techniques. For example, N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexes have been studied, revealing insights into their structural characteristics through NMR spectroscopy and crystallography (Singh et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives is influenced by their functional groups. The introduction of the ethylphenoxy acetyl group in “this compound” may impact its reactivity patterns, as seen in studies on similar compounds. For example, morpholine triflate has been used as a catalyst in a one-pot, four-component synthesis, demonstrating the versatility and reactivity of morpholine derivatives in multi-component reactions (Zhou et al., 2016).
Physical Properties Analysis
The physical properties of “this compound” can be deduced by examining similar compounds. For instance, the crystal structures and hydrogen bonding patterns of morpholinium salts of phenoxyacetic acid analogues provide insight into the solid-state properties and intermolecular interactions of morpholine derivatives, which can be relevant for understanding the physical properties of “this compound” (Smith & Lynch, 2015).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including “this compound,” are shaped by their functional groups and molecular structure. Studies on similar compounds, such as the synthesis and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, provide valuable information on the solubility, stability, and reactivity of such molecules (Pernak et al., 2011).
Aplicaciones Científicas De Investigación
Antioxidant Activities
Antioxidants play a crucial role in mitigating oxidative stress in biological systems, and the study of antioxidant capacity assays reveals various mechanisms through which compounds can exhibit antioxidant properties. These assays can be broadly categorized into those based on hydrogen atom transfer (HAT) reactions and those based on electron transfer (ET). The chemical principles underlying these assays provide insights into how certain compounds, potentially including derivatives like 4-[(2-ethylphenoxy)acetyl]morpholine, could be applied in research to assess antioxidant capacities across different biological contexts (Huang, Ou, & Prior, 2005).
Gene Function Inhibition
Morpholino oligomers, including those possibly related to this compound, have been explored for their capacity to inhibit gene function across various model organisms. This approach has shown promise in rapidly and specifically studying gene function without the permanence of genetic modifications, providing a valuable tool for functional genomics studies (Heasman, 2002).
Modulation of Neurotrophic Signaling Pathways
Polyphenols, a broad class of phytochemicals that include various biologically active compounds, have demonstrated significant effects on neuronal survival, growth, and differentiation. Research into these effects has shed light on the neurotrophic actions of these compounds, including their ability to activate critical signaling pathways involved in neuronal health and function. Given the structural versatility of compounds like this compound, it's conceivable that they could similarly modulate neurotrophic signaling pathways, offering potential therapeutic avenues for neurodegenerative diseases (Moosavi, Hosseini, Saso, & Firuzi, 2015).
Safety and Hazards
Direcciones Futuras
Morpholine and its derivatives have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds suggest potential future directions for research .
Propiedades
IUPAC Name |
2-(2-ethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-12-5-3-4-6-13(12)18-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNIJCKIIYSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)
![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)
![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)


![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)
![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)


